molecular formula C16H21FN2O3 B2586700 (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286208-05-6

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2586700
CAS No.: 1286208-05-6
M. Wt: 308.353
InChI Key: FTGOZNIDLXZUMV-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound with a unique structure that combines a pyrrolidine ring with a fluorobenzoyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride and a suitable base.

    Attachment of the Tert-Butyl Carbamate Moiety: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorobenzoyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound, which may have different biological activity.

    N-(4-fluorobenzoyl)pyrrolidine: A structurally similar compound lacking the tert-butyl carbamate group.

    4-Fluorobenzoylpyrrolidine: Another related compound with a different substitution pattern.

Uniqueness

(S)-tert-Butyl 1-(4-fluorobenzoyl)pyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(4-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-13-8-9-19(10-13)14(20)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGOZNIDLXZUMV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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